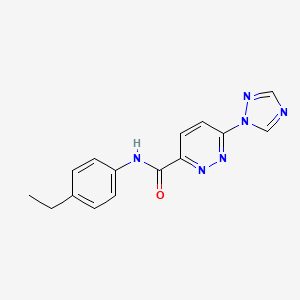

![molecular formula C16H12F3N5O2 B6506903 N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1428350-04-2](/img/structure/B6506903.png)

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a compound that falls under the category of pyrimidine-derived polycyclic nitrogen heterocycles . These compounds are of interest as N,N,N-tridentate ligands for the synthesis of transition metal coordination compounds .

Synthesis Analysis

The synthesis of such compounds involves the creation of new pyrimidine-derived polycyclic nitrogen heterocycles . One of the methods involves the substitution of the peripheral pyridine fragments of terpyridine with pyrazolyl groups . Another method involves replacing the central pyridine fragment with another azine fragment .Molecular Structure Analysis

The molecular structure of these compounds is complex, involving multiple rings and various substituents . The pyrimidine ring acts as the central azine fragment in the trinuclear backbone . This allows for further functionalization of such compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and cross-coupling reactions . These reactions occur more readily on the pyrimidine versus the pyridine ring , providing more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination .Mechanism of Action

Target of Action

The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the RyR, potentially acting as an activator

Biochemical Pathways

The compound affects the biochemical pathways involving the RyR

Result of Action

It is known that the compound has potential insecticidal activities, but the exact effects require further study .

Advantages and Limitations for Lab Experiments

The advantages of using N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide in laboratory experiments include its potency as an inhibitor of Bcl-2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not stable in light and must be stored in the dark to preserve its efficacy.

Future Directions

The potential future directions for N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide research include further studies on its mechanism of action, its efficacy in combination with other drugs, and its potential as an anti-cancer drug. Additionally, further studies on its anti-inflammatory effects and its ability to reduce the levels of pro-inflammatory cytokines are needed. Furthermore, research into the development of more stable derivatives of this compound, as well as the development of more water-soluble formulations of the compound, could be beneficial. Finally, further research into the potential of this compound as a therapeutic agent for other diseases, such as autoimmune and neurological disorders, could be beneficial.

Synthesis Methods

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide is synthesized through a multi-step process. The first step involves the condensation of 1H-pyrazol-1-yl)-pyrimidine-4-carboxylic acid ethyl ester with 3-(trifluoromethyl)phenol to form the intermediate N-(6-pyrazol-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)phenol. This intermediate is then reacted with acetic anhydride to form the desired product, this compound. This synthesis method has been reported in several journal articles and has been used to produce large quantities of the compound for research purposes.

Scientific Research Applications

N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide has been studied extensively in the field of cancer research. It is a potent inhibitor of the pro-survival protein Bcl-2, which is overexpressed in many types of cancer cells. This compound has been found to induce apoptosis in various cancer cell lines, including those of breast, lung, and prostate cancer, as well as leukemia and lymphoma. Furthermore, this compound has been found to be effective in preclinical animal models of cancer.

Biochemical Analysis

Biochemical Properties

The compound N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is known to interact with various enzymes and proteins. It has been studied as a ligand for the synthesis of transition metal coordination compounds .

Cellular Effects

Similar compounds have been shown to exhibit biological activity as A2A receptor antagonists . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can act as a ligand, binding to certain enzymes and proteins . This binding could potentially lead to enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)26-9-15(25)23-13-8-14(21-10-20-13)24-6-2-5-22-24/h1-8,10H,9H2,(H,20,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWZBUMNQOMNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6506846.png)

![N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6506849.png)

![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B6506872.png)

![10-(3,4-difluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6506873.png)

![3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6506887.png)

![2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506892.png)

![2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506900.png)

![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)

![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6506919.png)

![ethyl 4-{[(2-ethoxyphenyl)carbamoyl]methoxy}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506932.png)

![ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506937.png)

![ethyl 1-(4-methylphenyl)-4-{[(naphthalen-1-yl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6506941.png)